molecular formula C6H4IN3 B2359828 5-Amino-6-iodo-pyridine-2-carbonitrile CAS No. 1150542-25-8

5-Amino-6-iodo-pyridine-2-carbonitrile

Cat. No. B2359828
CAS RN: 1150542-25-8
M. Wt: 245.023
InChI Key: CSGBAAUMIULLPT-UHFFFAOYSA-N
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Description

5-Amino-6-iodo-pyridine-2-carbonitrile is a chemical compound with the molecular formula C6H4IN3. It has a molecular weight of 245.02 . It is a light brown solid .


Molecular Structure Analysis

The InChI code for 5-Amino-6-iodo-pyridine-2-carbonitrile is 1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Amino-6-iodo-pyridine-2-carbonitrile is a light brown solid . It has a molecular weight of 245.02 . The compound’s other physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Synthesis of Pyridone Derivatives : A study by Elgemeie et al. (2017) details the synthesis of novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, showing in vitro antibacterial and antifungal activity (Elgemeie et al., 2017).
  • Antimicrobial Screening of Pyrimidine Carbonitrile Derivatives : Bhat and Begum (2021) synthesized and characterized various pyrimidine carbonitrile derivatives, finding some to have significant antimicrobial activity against bacterial and fungal strains (Bhat & Begum, 2021).
  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Research by Rostamizadeh et al. (2013) focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives with evaluated antibacterial activity (Rostamizadeh et al., 2013).

Anticancer Applications

  • Anti-Cancer Activities of Pyridine Derivatives : A study by Abdel-fattah and Elsayed (2009) investigated the synthesis and anti-cancer activities of various 4,4-benzene-1,4-diylbis(6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile) derivatives (Abdel-fattah & Elsayed, 2009).

Spectroscopic and Structural Investigations

  • Investigations of Pyridine Derivatives : Kumar et al. (2020) conducted spectroscopic and structural investigations on novel pyridine derivatives, assessing their potential in drug discovery (Kumar et al., 2020).

Photopolymerization Processes

  • Monitoring Photopolymerization Processes : Ortyl et al. (2019) explored the use of pyridine-3-carbonitrile derivatives as fluorescent molecular sensors in photopolymerization processes, finding increased sensitivity compared to traditional probes (Ortyl et al., 2019).

Molecular Interaction Studies

  • Fluorescence Quenching Study with Lysozyme : Wu et al. (2007) investigated the interactions between pyridine-5-carbonitrile and lysozyme, providing insights into the compound's effect on lysozyme's conformation (Wu et al., 2007).

properties

IUPAC Name

5-amino-6-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBAAUMIULLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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